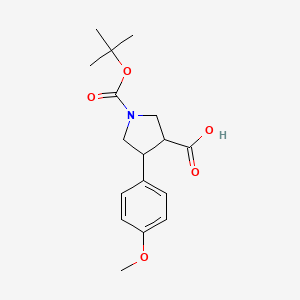

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

描述

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a carboxylic acid functional group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

Formation of the Pyrrolidine Ring: The synthesis typically begins with the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a halogenated pyrrolidine intermediate with a methoxyphenyl nucleophile.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Halogenated, nitrated derivatives

科学研究应用

Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly notable for its role in the development of pyrrolidine derivatives that exhibit biological activity. Pyrrolidine compounds have been studied for their potential as analgesics, anti-inflammatory agents, and treatments for neurological disorders.

Case Study: Synthesis of Pyrrolidine Derivatives

A study demonstrated the synthesis of a series of pyrrolidine derivatives using 1-(tert-butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid as a precursor. These derivatives exhibited promising activity against specific cancer cell lines, highlighting the compound's utility in developing anticancer agents .

Asymmetric Synthesis

The compound plays a vital role in asymmetric synthesis, particularly in the formation of chiral centers. Its tert-butoxycarbonyl (Boc) protecting group provides stability during reactions, facilitating selective transformations.

Data Table: Examples of Asymmetric Reactions

| Reaction Type | Description | Reference |

|---|---|---|

| Mannich Reaction | Used to synthesize β-amino carbonyl compounds | |

| Acylation | Facilitates the introduction of acyl groups | |

| Cross-Coupling | Employed in Suzuki and Heck reactions |

Polymer Chemistry

The compound has been explored for use in polymer chemistry as a monomer or additive. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Case Study: Polymer Modification

Research indicates that incorporating this compound into polycarbonate matrices improved impact resistance without compromising transparency .

Protein Degradation

Recent studies have identified this compound as a potential protein degrader building block, which can be utilized in targeted protein degradation strategies. This application is particularly relevant in the context of developing therapeutics that selectively degrade disease-causing proteins.

作用机制

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further biochemical reactions.

相似化合物的比较

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the methoxy group, resulting in different reactivity and biological activity.

1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid: Contains a hydroxy group instead of a methoxy group, affecting its solubility and interaction with biological targets.

1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: The presence of a chlorine atom alters its electronic properties and reactivity.

The unique combination of the methoxyphenyl group and the Boc-protected pyrrolidine ring in this compound imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, also known as Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly direct Factor Xa inhibitors like eribaxaban, which are used in the prevention of thromboembolic disorders.

Chemical Structure

The molecular formula of the compound is C17H23NO5, and its structure consists of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methoxyphenyl group. The presence of these functional groups contributes to its biological properties.

Anticoagulant Properties

The primary biological activity associated with this compound is its role as an intermediate in the synthesis of eribaxaban, a direct inhibitor of Factor Xa. Research indicates that eribaxaban exhibits high affinity for human Factor Xa, making it effective in preventing venous thromboembolism (VTE) in patients undergoing total knee replacement (TKR) surgeries .

Table 1: Comparison of Factor Xa Inhibitors

| Compound | Mechanism | Affinity for FXa | Clinical Use |

|---|---|---|---|

| Eribaxaban | Direct inhibitor | High | VTE prevention |

| Rivaroxaban | Direct inhibitor | Moderate | VTE prevention |

| Apixaban | Direct inhibitor | High | Atrial fibrillation |

Synthesis and Derivatives

The compound is synthesized through various chemical pathways that allow for the formation of derivatives with enhanced biological activity. Studies have shown that modifications to the pyrrolidine structure can lead to increased potency and selectivity against specific targets, such as LRRK2 in Parkinson's disease research .

Case Studies and Research Findings

- Eribaxaban Development : A study highlighted the synthesis of this compound as a key step in developing eribaxaban. Clinical trials demonstrated its efficacy in reducing VTE incidence among surgical patients .

- Structure-Activity Relationship (SAR) : Research focused on the SAR of various pyrrolidine derivatives indicated that modifications at specific positions could significantly affect their anticoagulant properties. For instance, changing substituents on the phenyl ring improved binding affinity to Factor Xa .

- Chiral Separation Studies : Recent advancements in chiral separation techniques have been applied to this compound, enhancing its purity and biological activity. A study utilized Gaussian calculations to predict binding modes, facilitating the design of more effective derivatives .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving:

- Condensation and cyclization : Reaction of a substituted aldehyde (e.g., 4-methoxybenzaldehyde) with an amino acid precursor, followed by cyclization to form the pyrrolidine ring .

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) in solvents like THF or DCM .

- Carboxylic acid activation : Final hydrolysis or deprotection steps to generate the free carboxylic acid moiety, often using TFA for Boc removal .

Key considerations : Monitor stereochemistry at the pyrrolidine C3 and C4 positions using chiral HPLC or X-ray crystallography .

Q. How can researchers confirm the stereochemical integrity of the pyrrolidine ring in this compound?

- X-ray crystallography : Resolve absolute configuration, as demonstrated for analogs like (3R,4S)-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid .

- NMR spectroscopy : Analyze coupling constants (e.g., ) between protons on C3 and C4 to infer dihedral angles and confirm cis/trans arrangements .

- Chiral derivatization : Use Mosher’s acid or other chiral auxiliaries to determine enantiomeric purity .

Q. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Wear gloves, goggles, and lab coats due to potential skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .

- Storage : Keep in a tightly sealed container under inert gas (e.g., N) to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can conflicting synthetic yields for analogs be resolved?

Discrepancies in yields (e.g., 60–85% in similar Boc-protected pyrrolidines) may arise from:

- Catalyst selection : Palladium vs. copper catalysts in cyclization steps (e.g., reports Pd-mediated yields >80%, while Cu methods vary widely) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization but may increase side reactions .

Mitigation : Optimize via Design of Experiments (DoE) to screen temperature, solvent, and catalyst combinations .

Q. What strategies prevent undesired Boc deprotection during functionalization of the methoxyphenyl group?

- Mild reaction conditions : Avoid strong acids/bases; use TFA in DCM at 0°C for controlled Boc removal .

- Selective protecting groups : Temporarily mask reactive sites (e.g., methoxy as a silyl ether) before Boc cleavage .

- Monitoring : Use LC-MS to track deprotection intermediates and adjust reaction times .

Q. How can computational methods predict the compound’s reactivity in drug discovery applications?

- DFT calculations : Model electrophilic/nucleophilic sites on the pyrrolidine ring and methoxyphenyl group to predict regioselectivity .

- Docking studies : Screen against biological targets (e.g., enzymes or receptors) using analogs like 1-Boc-4-phenylpiperidine-2-carboxylic acid as templates .

Q. What analytical challenges arise in characterizing degradation products?

- Byproduct identification : Use HRMS and -NMR to detect hydrolyzed Boc groups or oxidized methoxyphenyl moieties .

- Stability studies : Perform accelerated degradation under varying pH/temperature to map degradation pathways .

Q. Contradictions and Methodological Gaps

- Structural misassignments : highlights corrigenda in crystallographic data for related compounds, emphasizing the need for independent validation .

- Variable bioactivity reports : Analogous compounds (e.g., 1-Boc-4-(2-cyanophenyl)pyrrolidine) show inconsistent antimicrobial activity; confirm via standardized MIC assays .

属性

IUPAC Name |

4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEHHCOIDMZBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395306 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851484-94-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。